Glaucocalyxin A

Description

chemical constituent of Rabdosia japonica var. glaucocalyx

Structure

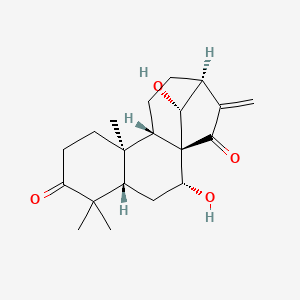

2D Structure

3D Structure

Properties

IUPAC Name |

(1R,2R,4S,9R,10S,13S,16R)-2,16-dihydroxy-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-6,15-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O4/c1-10-11-5-6-12-19(4)8-7-14(21)18(2,3)13(19)9-15(22)20(12,16(10)23)17(11)24/h11-13,15,17,22,24H,1,5-9H2,2-4H3/t11-,12-,13+,15+,17+,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCDVIBNDYLUWFP-MJTHGBBVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC(C34C(C2(CCC1=O)C)CCC(C3O)C(=C)C4=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC(=O)C([C@H]1C[C@H]([C@]34[C@H]2CC[C@H]([C@H]3O)C(=C)C4=O)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79498-31-0 | |

| Record name | Glaucocalyxin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79498-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Glaucocalyxin A: A Technical Guide to Its Natural Sources, Isolation, and Purification

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glaucocalyxin A, a bioactive ent-kauranoid diterpenoid, has garnered significant attention within the scientific community for its diverse pharmacological activities, including anti-tumor, anti-inflammatory, and neuroprotective effects. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its extraction and isolation, and a summary of the quantitative data associated with these processes. Furthermore, this document elucidates the inhibitory mechanism of this compound on the critical PI3K/Akt/mTOR signaling pathway, a key regulator of cellular growth and survival.

Natural Source of this compound

The primary and most commercially viable natural source of this compound is the plant species Rabdosia japonica var. glaucocalyx, also known by its synonym Isodon japonicus var. glaucocalyx. This perennial herb is predominantly found in East Asia, including regions of China, Japan, and Korea, where it has been traditionally used in folk medicine. The leaves of this plant have been reported to contain the highest concentration of this compound, with content varying based on geographical origin and harvest time.

Extraction and Isolation of this compound

The isolation of this compound from its natural source is a multi-step process involving extraction, followed by various purification techniques. The choice of methodology significantly impacts the yield and purity of the final product.

Extraction Methodologies

The initial step involves the extraction of crude this compound from the dried and powdered plant material, typically the leaves of Rabdosia japonica var. glaucocalyx.

Experimental Protocol: Solvent Extraction

-

Plant Material Preparation: Air-dry the leaves of Rabdosia japonica var. glaucocalyx and grind them into a coarse powder.

-

Solvent Selection: Utilize either 80% methanol or 75-80% aqueous ethanol as the extraction solvent.

-

Extraction Process:

-

Maceration: Soak the powdered plant material in the chosen solvent at room temperature for an extended period (e.g., 24-48 hours) with occasional agitation.

-

Reflux Extraction: A more efficient method involves heating the solvent with the plant material under reflux. A common protocol involves refluxing with 80% methanol twice, each for a duration of 1.5 hours, using a liquid-to-solid ratio of 15:1 (v/w).

-

-

Filtration and Concentration: After extraction, filter the mixture to separate the plant debris from the liquid extract. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

Purification Techniques

The crude extract contains a complex mixture of compounds, necessitating further purification to isolate this compound. Column chromatography is the most employed technique.

2.2.1. Silica Gel Column Chromatography

This is a traditional and widely used method for the purification of diterpenoids.

Experimental Protocol: Silica Gel Column Chromatography

-

Stationary Phase: Use silica gel (100-200 mesh or 200-300 mesh) as the stationary phase.

-

Column Packing: Pack a glass column with the silica gel suspended in a non-polar solvent.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the column.

-

Mobile Phase and Elution: Employ a gradient elution system, starting with a less polar solvent and gradually increasing the polarity. A common solvent system is a gradient of petroleum ether and acetone (e.g., starting from 3:1 and gradually increasing the proportion of acetone).

-

Fraction Collection: Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Isolation and Recrystallization: Combine the fractions containing pure this compound, evaporate the solvent, and further purify by recrystallization from a suitable solvent (e.g., ethanol) to obtain high-purity crystals.

2.2.2. Macroporous Resin Column Chromatography

Macroporous resins offer an effective alternative for the initial purification and enrichment of this compound from the crude extract. Non-polar styrene-based resins like D101 and AB-8 have been successfully used.

Experimental Protocol: D101 Macroporous Resin Chromatography

-

Resin Activation: Pre-treat the D101 macroporous resin by washing it sequentially with ethanol and then water to remove any impurities.

-

Sample Loading: Dissolve the crude extract in water to a concentration of 0.5–0.8 g/mL and load it onto the packed resin column at an absorption rate of 2.0 bed volumes per hour (BV/h).

-

Washing: Wash the column with water to remove sugars, salts, and other polar impurities.

-

Elution: Elute the adsorbed compounds with 60% ethanol at a speed of 3.0 BV/h. The required eluent volume is approximately 30 BV.

-

Further Purification: The eluate containing enriched this compound can be further purified by silica gel column chromatography or recrystallization to achieve higher purity.

Quantitative Data on this compound Isolation

The yield and purity of this compound are highly dependent on the chosen extraction and purification methods. The following tables summarize the reported quantitative data.

| Extraction Method | Plant Part | Solvent | Key Parameters | Yield | Purity | Reference |

| Reflux Extraction | Leaves | 80% Methanol | Liquid-to-solid ratio 15:1, 2x 1.5h reflux | 0.028% | - | (Shen et al., as cited in Xiang et al., 2014)[1] |

| Solvent Extraction & Recrystallization | - | 75-80% Aqueous Ethanol | Reflux extraction, silica gel chromatography | >10% | >95% | (Zhang et al., as cited in Xiang et al., 2015)[2] |

| Purification Method | Resin Type | Adsorption Conditions | Elution Conditions | Purity Achieved | Reference |

| Macroporous Resin Chromatography | D101 | Liquid concentration 0.5–0.8 g/mL, absorption rate 2.0 BV/h | 60% Ethanol | - | (Xiang et al., 2015)[2] |

| Column Chromatography & HPLC | - | - | - | 98% | (As cited in a study on platelet activation)[3] |

Experimental Workflows and Signaling Pathways

General Experimental Workflow for this compound Isolation

The following diagram illustrates a typical workflow for the isolation and purification of this compound.

Caption: General workflow for the isolation of this compound.

This compound and the PI3K/Akt/mTOR Signaling Pathway

This compound has been shown to exert its anti-cancer and anti-inflammatory effects by inhibiting the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway.[1][4] This pathway is a crucial regulator of cell proliferation, growth, and survival, and its dysregulation is implicated in various diseases, including cancer.

This compound inhibits this pathway by reducing the phosphorylation of key downstream effectors, Akt and mTOR.[4] This inhibition leads to the suppression of cell growth and the induction of apoptosis.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound.

Conclusion

This compound, primarily sourced from Rabdosia japonica var. glaucocalyx, is a promising natural compound with significant therapeutic potential. Its isolation, while involving standard phytochemical techniques, can be optimized to achieve high yields and purity. Understanding the detailed experimental protocols and the underlying mechanisms of action, such as the inhibition of the PI3K/Akt/mTOR pathway, is crucial for its continued development as a potential therapeutic agent. This guide provides a foundational resource for researchers and professionals engaged in the study and application of this compound.

References

Glaucocalyxin A: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glaucocalyxin A (GLA), a bioactive ent-kauranoid diterpenoid isolated from the plant Rabdosia rubescens, has garnered significant attention in oncological research for its potent anti-tumor activities across a spectrum of cancer cell types. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the anticancer effects of GLA, focusing on its role in inducing apoptosis, instigating cell cycle arrest, and modulating critical intracellular signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel cancer therapeutics.

Core Mechanisms of Action

This compound exerts its anti-neoplastic effects through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis), halting the progression of the cell cycle, and interfering with key signaling cascades that are often dysregulated in cancer.

Induction of Apoptosis

GLA is a potent inducer of apoptosis in various cancer cell lines. This programmed cell death is predominantly mediated through the intrinsic or mitochondrial pathway, characterized by a series of well-defined molecular events.

Mitochondrial-Mediated Apoptosis:

GLA treatment leads to an increase in the intracellular levels of reactive oxygen species (ROS).[1] This oxidative stress disrupts the mitochondrial membrane potential, a critical event in the initiation of apoptosis.[1] The change in membrane permeability facilitates the release of pro-apoptotic factors from the mitochondria into the cytoplasm.

A key regulatory step in this process is the modulation of the Bcl-2 family of proteins. GLA upregulates the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.[2] This shift in the Bax/Bcl-2 ratio is a crucial determinant for the permeabilization of the mitochondrial outer membrane.[2]

The release of cytochrome c from the mitochondria triggers the activation of a cascade of cysteine-aspartic proteases known as caspases. Specifically, GLA has been shown to induce the cleavage and activation of caspase-9, an initiator caspase in the intrinsic pathway, and subsequently, the executioner caspase-3.[1][2] Activated caspase-3 is responsible for the cleavage of various cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[2]

Quantitative Data on Apoptosis Induction:

| Cell Line | Cancer Type | Treatment Concentration (µM) | Observation | Reference |

| HL-60 | Human Leukemia | Dose-dependent | Increased Bax/Bcl-2 ratio, activation of caspase-3 and -9 | [1] |

| UMUC3 | Bladder Cancer | Dose-dependent | Upregulation of Bax and Cleaved Caspase-3, downregulation of Bcl-2 | [3][4] |

| A549 | Non-small cell lung carcinoma | Not specified | Upregulation of Bax, downregulation of Bcl-2, increased cleavage of caspase-3 and PARP | [2] |

| RA-FLS | Rheumatoid Arthritis Fibroblast-like Synoviocytes | Dose-dependent | Upregulation of caspase-3, cleaved PARP, and Bax | [5] |

Cell Cycle Arrest

A significant aspect of GLA's anti-proliferative activity is its ability to halt the cell cycle, thereby preventing cancer cells from dividing and proliferating. Multiple studies have demonstrated that GLA induces cell cycle arrest, predominantly at the G2/M phase.[3][6][7][8]

This arrest is orchestrated by the modulation of key cell cycle regulatory proteins. For instance, in human bladder cancer cells, GLA has been shown to downregulate the expression of CDK1 and Cyclin B1, a complex crucial for the G2 to M phase transition.[3][4]

Quantitative Data on Cell Cycle Arrest:

| Cell Line | Cancer Type | Treatment Concentration (µM) | % of Cells in G2/M Phase (approx.) | Reference |

| UMUC3 | Bladder Cancer | 0, 2, 4, 8 | Dose-dependent increase | [6] |

Modulation of Key Signaling Pathways

The anti-cancer effects of this compound are intricately linked to its ability to modulate several critical intracellular signaling pathways that are frequently hyperactivated in cancer, promoting cell survival, proliferation, and metastasis.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central node in cell signaling that promotes cell survival, growth, and proliferation. In many cancers, this pathway is constitutively active, contributing to tumorigenesis. GLA has been repeatedly shown to inhibit the PI3K/Akt pathway in various cancer models.[2][9]

Treatment with GLA leads to a decrease in the phosphorylation of Akt, the central kinase in this pathway, thereby inactivating it.[3][4] This inhibition of Akt phosphorylation can be attributed to the upregulation of PTEN, a tumor suppressor that negatively regulates the PI3K/Akt pathway.[3][4] The downstream consequences of Akt inhibition by GLA include the modulation of apoptosis-related proteins and cell cycle regulators.

Experimental Workflow: Western Blot Analysis of PI3K/Akt Pathway

Caption: Workflow for analyzing PI3K/Akt pathway protein expression by Western blot.

JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway, a subset of the mitogen-activated protein kinase (MAPK) signaling pathways, is involved in regulating cellular responses to stress, including apoptosis. In the context of breast cancer, this compound has been shown to activate the JNK pathway, contributing to its pro-apoptotic effects. This activation can lead to the upregulation of Fas Ligand (FasL), which in turn can trigger the extrinsic apoptosis pathway.

Signaling Pathway: this compound-induced JNK Activation in Breast Cancer

Caption: GLA activates the JNK pathway, leading to apoptosis in breast cancer cells.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation, immunity, and cell survival. In many cancers, the NF-κB pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis. In melanoma cells, this compound has been demonstrated to inhibit the NF-κB pathway.[10] This inhibition is characterized by a decrease in the phosphorylation of the p65 subunit of NF-κB, which is essential for its nuclear translocation and transcriptional activity.[10] By suppressing the NF-κB pathway, GLA can sensitize cancer cells to apoptosis.

Signaling Pathway: this compound-mediated Inhibition of NF-κB in Melanoma

Caption: GLA inhibits the NF-κB pathway, suppressing pro-survival gene expression.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended as a general guide and may require optimization for specific cell lines and experimental conditions.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or Solubilization solution

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48, 72 hours).

-

After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

-

FACS tubes

Procedure:

-

Seed and treat cells with this compound as desired.

-

Harvest the cells (including floating cells in the medium) and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a FACS tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method uses PI to stain DNA, allowing for the quantification of cells in different phases of the cell cycle based on DNA content.

Materials:

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

70% ethanol (ice-cold)

-

Flow cytometer

-

FACS tubes

Procedure:

-

Seed and treat cells with this compound as desired.

-

Harvest the cells and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

-

Incubate the cells at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.

Materials:

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to target proteins)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Prepare cell lysates from GLA-treated and control cells.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Transwell Migration Assay

This assay is used to assess the migratory capacity of cancer cells.

Materials:

-

Transwell inserts (with 8 µm pore size)

-

24-well plates

-

Serum-free medium

-

Medium with chemoattractant (e.g., 10% FBS)

-

Cotton swabs

-

Methanol

-

Crystal violet stain

Procedure:

-

Seed cancer cells in the upper chamber of the Transwell insert in serum-free medium.

-

Add medium containing a chemoattractant to the lower chamber.

-

Incubate for a specified period (e.g., 24 hours) to allow for cell migration.

-

Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol.

-

Stain the migrated cells with crystal violet.

-

Count the number of migrated cells in several random fields under a microscope.

Immunofluorescence

Immunofluorescence is used to visualize the subcellular localization of specific proteins.

Materials:

-

Coverslips

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 1% BSA in PBS)

-

Primary antibody

-

Fluorescently labeled secondary antibody

-

Mounting medium with DAPI

-

Fluorescence microscope

Procedure:

-

Grow cells on coverslips and treat with GLA.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with permeabilization buffer.

-

Block non-specific binding with blocking solution.

-

Incubate with the primary antibody.

-

Wash with PBS.

-

Incubate with the fluorescently labeled secondary antibody.

-

Wash with PBS.

-

Mount the coverslips on microscope slides using mounting medium with DAPI.

-

Visualize the cells using a fluorescence microscope.

Conclusion

This compound demonstrates significant potential as an anti-cancer agent, acting through the induction of apoptosis, G2/M cell cycle arrest, and the modulation of key oncogenic signaling pathways including PI3K/Akt and NF-κB, as well as the activation of the pro-apoptotic JNK pathway. This technical guide provides a foundational understanding of its mechanisms of action, supported by quantitative data and detailed experimental protocols, to aid researchers in the continued exploration and development of GLA as a potential therapeutic for cancer. Further investigation into its in vivo efficacy, safety profile, and potential for combination therapies is warranted.

References

- 1. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 2. This compound induces apoptosis of non-small cell lung carcinoma cells by inhibiting the PI3K/Akt/GSK3β pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound induces G2/M cell cycle arrest and apoptosis through the PI3K/Akt pathway in human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. okayama.elsevierpure.com [okayama.elsevierpure.com]

- 5. This compound suppresses inflammatory responses and induces apoptosis in TNF-a-induced human rheumatoid arthritis via modulation of the STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound induces G2/M cell cycle arrest and apoptosis through the PI3K/Akt pathway in human bladder cancer cells [ijbs.com]

- 7. [PDF] this compound induces G2/M cell cycle arrest and apoptosis through the PI3K/Akt pathway in human bladder cancer cells | Semantic Scholar [semanticscholar.org]

- 8. Cell Cycle Arrest in G2/M Phase Enhances Replication of Interferon-Sensitive Cytoplasmic RNA Viruses via Inhibition of Antiviral Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Flow cytometry with PI staining | Abcam [abcam.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Biological Activities of Glaucocalyxin A

Introduction

This compound (GLA) is a natural ent-kauranoid diterpenoid extracted from Rabdosia japonica, a perennial herb used in traditional medicine.[1][2] This compound has garnered significant scientific interest due to its wide spectrum of pharmacological properties. Extensive research has demonstrated its potent anti-tumor, anti-inflammatory, antioxidant, neuroprotective, and anticoagulant activities.[1][2][3] This technical guide provides a comprehensive overview of the biological activities of GLA, focusing on its molecular mechanisms, supported by quantitative data and detailed experimental protocols.

Anticancer Activities

GLA exhibits significant cytotoxic effects against a variety of cancer cell types. Its anticancer mechanism is multifactorial, primarily involving the induction of apoptosis, cell cycle arrest, and the inhibition of key oncogenic signaling pathways.

Induction of Apoptosis

GLA is a potent inducer of apoptosis in cancer cells through both intrinsic and extrinsic pathways.

-

Generation of Reactive Oxygen Species (ROS): GLA treatment leads to a time- and dose-dependent increase in intracellular ROS levels in cancer cells.[4][5] This oxidative stress is a key trigger for the mitochondrial apoptotic pathway. The antioxidant N-acetyl-l-cysteine (NAC) has been shown to block GLA-induced ROS generation and subsequent apoptosis, confirming the central role of oxidative stress.[4]

-

Mitochondrial Dysfunction: The accumulation of ROS disrupts mitochondrial integrity, leading to a loss of the mitochondrial membrane potential (Δψm).[4][6] This is accompanied by the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio.[4][7] This shift promotes the release of cytochrome c from the mitochondria into the cytosol.[4]

-

Caspase Activation: Cytosolic cytochrome c activates a cascade of cysteine proteases known as caspases. GLA has been shown to induce the cleavage and activation of initiator caspase-9 and executioner caspase-3, leading to the cleavage of downstream substrates like poly (ADP-ribose) polymerase (PARP) and ultimately, apoptotic cell death.[4][6][8]

Cell Cycle Arrest

GLA can halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G2/M phase.[7][9] This prevents the cells from entering mitosis and leads to an accumulation of cells in this phase, thereby inhibiting tumor growth.

Inhibition of Key Signaling Pathways

GLA exerts its anticancer effects by modulating several critical signaling pathways that are often dysregulated in cancer.

-

PI3K/Akt/GSK3β Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central node for cell survival and proliferation. GLA has been shown to inhibit the phosphorylation of PI3K and Akt in various cancer cells, including non-small cell lung carcinoma and osteosarcoma.[5][6][10] Inhibition of this pathway suppresses downstream survival signals and contributes to the induction of apoptosis.[6]

-

NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation and cancer by promoting cell survival and proliferation. In an inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. GLA inhibits the NF-κB pathway by preventing the degradation of IκBα, which blocks the nuclear translocation and transcriptional activity of NF-κB/p65.[7][11][12][13]

-

STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is another crucial transcription factor implicated in tumor cell proliferation, survival, and inflammation. GLA effectively suppresses the constitutive and induced phosphorylation of STAT3, thereby inhibiting its activation and downstream signaling in cancers like osteosarcoma and in inflammatory conditions.[8][9][14]

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including JNK and ERK, is involved in cellular stress responses and proliferation. GLA can modulate this pathway, for instance, by activating the JNK pathway in breast cancer cells, which contributes to apoptosis.[11][15]

-

Wnt/β-catenin Pathway: In epithelial ovarian cancer, GLA has been found to suppress malignant progression by regulating the miR-374b-5p/HMGB3 axis, which in turn inhibits the Wnt/β-catenin signaling pathway.[16]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic efficacy of this compound has been quantified across numerous cancer cell lines. The IC50 (half-maximal inhibitory concentration) values are summarized below.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| HL-60 | Human Leukemia | ~5.0 | 48 | [4] |

| U87MG | Human Brain Glioblastoma | ~5.0 | 48 | [10] |

| A549 | Non-small Cell Lung Carcinoma | Not Specified | - | [6] |

| H1299 | Non-small Cell Lung Carcinoma | Not Specified | - | [6] |

| MG-63 | Osteosarcoma | Not Specified | - | [5] |

| HOS | Osteosarcoma | Not Specified | - | [5] |

| A375 | Melanoma | Not Specified | - | [7] |

| B16F10 | Melanoma | Not Specified | - | [7] |

| MCF-7 | Breast Cancer | 1.0 | 72 | [15] |

| Hs578T | Breast Cancer | 4.0 | 72 | [15] |

| SMMC-7721 | Hepatocellular Carcinoma | Not Specified | - | [17] |

| SGC-7901 | Gastric Cancer | Not Specified | - | [17] |

| KB | Cervical Cancer | Not Specified | - | [17] |

Note: "Not Specified" indicates that the source confirms cytotoxic activity but does not provide a specific IC50 value.

In Vivo Antitumor Efficacy

The anticancer effects of GLA have been validated in preclinical animal models. In xenograft models using human non-small cell lung carcinoma (A549), osteosarcoma (HOS), and melanoma cells, intraperitoneal administration of GLA significantly inhibited tumor growth without causing obvious toxicity to the host animals.[5][6][7][16]

Anti-inflammatory Activities

GLA demonstrates potent anti-inflammatory properties by suppressing the production of inflammatory mediators and inhibiting key inflammatory signaling pathways.

Mechanism of Action

-

Inhibition of Pro-inflammatory Mediators: GLA effectively reduces the expression and production of key pro-inflammatory enzymes and cytokines. In various cell models, including chondrocytes, microglia, and endothelial cells, GLA inhibits the production of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are responsible for the synthesis of nitric oxide (NO) and prostaglandins, respectively.[11][12][18] It also downregulates the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[8][11][12][14][19]

-

Inhibition of NF-κB and MAPK Pathways: Similar to its anticancer mechanism, the anti-inflammatory action of GLA is heavily reliant on its ability to inhibit the NF-κB and MAPK signaling pathways.[11][12][13] By preventing the activation of these pathways in response to inflammatory stimuli like lipopolysaccharide (LPS) or IL-1β, GLA blocks the transcription of numerous downstream inflammatory genes.[11][12][13]

-

Modulation of STAT3 Pathway: In inflammatory conditions such as rheumatoid arthritis, GLA suppresses inflammatory responses by inhibiting the phosphorylation and activation of STAT3 in fibroblast-like synoviocytes.[8][20]

Quantitative Data: Inhibition of Inflammatory Markers

| Cell Type | Stimulus | GLA Concentration (µM) | Effect | Reference |

| Human OA Chondrocytes | IL-1β | 10, 20 | Significant reduction in NO and PGE2 production | [18] |

| RA-FLS cells | TNF-α | 5, 10, 20 | Dose-dependent decrease in IL-1β, IL-6, IL-10 | [8] |

| BV-2 Microglia | LPS | 1, 5, 10 | Dose-dependent inhibition of NO, TNF-α, IL-1β, IL-6 | [12] |

| hPMVECs | LPS | Not Specified | Ameliorated inflammation | [21] |

| HCASMCs | H₂O₂ | Not Specified | Reduced TNF-α, IL-6, IL-1β production | [19] |

Antioxidant Activities

GLA exhibits a dual role in modulating cellular redox status. While it promotes ROS generation to induce apoptosis in cancer cells, it also possesses protective antioxidant effects in non-cancerous cells subjected to oxidative stress.[4][5][9]

Mechanism of Action

The protective antioxidant effect of GLA is primarily mediated through the activation of the Akt/Nrf2/HO-1 signaling pathway.[22]

-

Nrf2 Activation: Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. GLA promotes the activation of Nrf2.

-

Upregulation of Antioxidant Enzymes: Activated Nrf2 translocates to the nucleus and induces the expression of antioxidant enzymes, including heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and glutathione peroxidase (GSH-Px).[19][22] This enzymatic shield enhances the cell's capacity to neutralize harmful ROS, thereby protecting against oxidative damage, as seen in models of hypoxia/reoxygenation injury.[22]

Other Key Biological Activities

-

Neuroprotective Effects: GLA shows potential for treating neuroinflammatory diseases. It can regulate microglial activation by inhibiting the NF-κB and p38 MAPK pathways, thereby reducing the production of neurotoxic pro-inflammatory mediators.[12] Furthermore, in the context of Alzheimer's disease, GLA has been identified as an mTOR inhibitor, which can increase the clearance of amyloid-β and reduce the phosphorylation of tau protein.[23]

-

Anticoagulant and Antithrombotic Effects: Early studies have indicated that GLA possesses anticoagulant properties, demonstrating an ability to prolong thrombin time (TT), prothrombin time (PT), and activated partial thromboplastin time (APTT).[1][2]

Experimental Protocols

Cell Viability Assay (CCK-8)

This protocol is used to assess the cytotoxic effect of GLA on cell proliferation.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5×10³ to 1×10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of GLA (e.g., 0, 1, 5, 10, 20, 40 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

-

Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C in a CO₂ incubator.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control group.

Apoptosis Analysis by Flow Cytometry

This method quantifies the extent of apoptosis induced by GLA.

-

Cell Culture and Treatment: Culture cells in 6-well plates and treat with desired concentrations of GLA for 24 or 48 hours.

-

Cell Harvesting: Harvest the cells (including floating and adherent cells) by trypsinization and centrifugation.

-

Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic.

Western Blot Analysis

This protocol is used to detect changes in the expression and phosphorylation of proteins in signaling pathways.

-

Protein Extraction: After treatment with GLA, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-p65, anti-Bax, anti-Bcl-2, anti-β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflow Diagrams

Caption: GLA-induced mitochondrial apoptosis pathway.

Caption: GLA's inhibition of the NF-κB signaling pathway.

Caption: GLA's inhibition of PI3K/Akt and STAT3 pathways.

Caption: Experimental workflow for assessing GLA's activity.

Conclusion

This compound is a promising natural diterpenoid with a diverse and potent range of biological activities. Its ability to induce apoptosis and cell cycle arrest in cancer cells, coupled with its strong anti-inflammatory and antioxidant properties, underscores its therapeutic potential. The mechanisms of action, centered on the modulation of critical signaling pathways such as NF-κB, PI3K/Akt, and STAT3, provide a solid foundation for its further development. This guide summarizes the current understanding of GLA's bioactivities, offering valuable data and protocols to aid researchers and professionals in the fields of oncology, immunology, and drug discovery. Future in vivo studies and potential clinical trials are warranted to translate these significant preclinical findings into effective therapeutic strategies.

References

- 1. This compound: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A novel strategy for the characterization of this compound metabolites in vivo and in vitro by UHPLC-Q-TOF-MS based on DDA and DIA data acquisitions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. This compound induces apoptosis in human leukemia HL-60 cells through mitochondria-mediated death pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound exerts anticancer effect on osteosarcoma by inhibiting GLI1 nuclear translocation via regulating PI3K/Akt pathway - Nanjing Tech University [pure.njtech.edu.cn]

- 6. This compound induces apoptosis of non-small cell lung carcinoma cells by inhibiting the PI3K/Akt/GSK3β pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound suppresses inflammatory responses and induces apoptosis in TNF-a-induced human rheumatoid arthritis via modulation of the STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound-induced oxidative stress inhibits the activation of STAT3 signaling pathway and suppresses osteosarcoma progression in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound delays the progression of OA by inhibiting NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Regulation of microglia activity by glaucocalyxin-A: attenuation of lipopolysaccharide-stimulated neuroinflammation through NF-κB and p38 MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound Attenuates IL-1β-Induced Inflammatory Response and Cartilage Degradation in Osteoarthritis Chondrocytes via Inhibiting the Activation of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound alleviates lipopolysaccharide-induced inflammation and apoptosis in pulmonary microvascular endothelial cells and permeability injury by inhibiting STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound activates FasL and induces apoptosis through activation of the JNK pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound Inhibits the Malignant Progression of Epithelial Ovarian Cancer by Affecting the MicroRNA-374b-5p/HMGB3/Wnt-β-Catenin Pathway Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and biological evaluation of this compound derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. This compound inhibits hydrogen peroxide-induced oxidative stress and inflammatory response in coronary artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. This compound alleviates lipopolysaccharideinduced inflammation...: Ingenta Connect [ingentaconnect.com]

- 22. This compound Protects H9c2 Cells Against Hypoxia/Reoxygenation-Induced Injury Through the Activation of Akt/Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 23. This compound as a natural product increases amyloid β clearance and decreases tau phosphorylation involving the mammalian target of rapamycin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Glaucocalyxin A: A Technical Guide to its Pro-Apoptotic Activity in Tumor Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glaucocalyxin A (GLA), a bioactive ent-kauranoid diterpenoid primarily isolated from the plant Rabdosia japonica, has demonstrated significant anti-tumor properties across a spectrum of cancer cell lines.[1][2][3] A primary mechanism underlying its efficacy is the induction of apoptosis, or programmed cell death. This technical guide provides an in-depth analysis of the molecular pathways GLA modulates to initiate apoptosis in malignant cells. It summarizes key quantitative data, details common experimental protocols used in its study, and visualizes the core signaling cascades and laboratory workflows.

Core Mechanism: Induction of Apoptosis via Multiple Signaling Pathways

GLA exerts its pro-apoptotic effects by intervening in several critical intracellular signaling pathways that regulate cell survival and death. Its action is multifaceted, often involving the generation of reactive oxygen species (ROS), inhibition of pro-survival kinases, and modulation of transcription factors that control the expression of apoptotic proteins. The primary pathways implicated in GLA's mechanism of action include the PI3K/Akt, STAT3, and JNK signaling cascades, frequently converging on the intrinsic mitochondrial apoptosis pathway.

Inhibition of the PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, proliferation, and growth. Its aberrant activation is a common feature in many cancers. GLA has been shown to effectively suppress this pathway in non-small cell lung carcinoma (NSCLC) and bladder cancer cells.[1][2][4]

GLA's inhibition of the PI3K/Akt pathway leads to several downstream effects that promote apoptosis:

-

Modulation of Bcl-2 Family Proteins: The PI3K/Akt pathway normally promotes the function of anti-apoptotic proteins like Bcl-2 and inhibits pro-apoptotic proteins like Bax. GLA's suppression of this pathway reverses this balance, leading to a decreased expression of Bcl-2 and an increased expression of Bax.[1][2][4] This elevated Bax/Bcl-2 ratio is a critical trigger for mitochondrial-mediated apoptosis.[2][5]

-

Activation of Caspase Cascade: The shift in the Bax/Bcl-2 ratio compromises the mitochondrial outer membrane, leading to the release of cytochrome c. This, in turn, activates a cascade of executioner caspases, including Caspase-9 and Caspase-3, which cleave essential cellular substrates like PARP, culminating in apoptosis.[2][4]

Figure 1: GLA inhibition of the PI3K/Akt signaling pathway.

Disruption of STAT3 Signaling

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many malignancies, including osteosarcoma and multiple myeloma.[6][7] Activated STAT3 promotes the expression of genes involved in proliferation and cell survival, such as the Bcl-2 family. GLA has been identified as a potent inhibitor of STAT3 signaling.[6][7][8]

By preventing the phosphorylation of STAT3, GLA blocks its downstream effects, leading to reduced survival signals and a shift towards apoptosis.[7][8] In some cancer types, overexpression of STAT3 can partially rescue cells from GLA-induced apoptosis, confirming that STAT3 is a critical target of the compound.[7]

Figure 2: GLA-mediated inhibition of the STAT3 signaling cascade.

Induction of ROS and JNK Activation

GLA treatment leads to a time- and dose-dependent increase in intracellular Reactive Oxygen Species (ROS) in various cancer cells, including human leukemia and tongue squamous cell carcinoma (TSCC).[3][9][10] This elevation of ROS creates a state of oxidative stress that triggers apoptosis through several mechanisms:

-

Mitochondrial Dysfunction: ROS can directly damage mitochondria, leading to a loss of the mitochondrial membrane potential (Δψm) and the release of pro-apoptotic factors.[3][5]

-

JNK Pathway Activation: Oxidative stress can activate the c-Jun N-terminal kinase (JNK) pathway. Activated JNK can promote apoptosis by modulating the activity of Bcl-2 family proteins.[11] In breast cancer cells, GLA-induced apoptosis is associated with the activation of the JNK pathway.[11]

Figure 3: ROS-mediated apoptosis induced by this compound.

Quantitative Analysis of Anti-Tumor Efficacy

The cytotoxic and pro-apoptotic efficacy of this compound is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of GLA required to inhibit the growth of 50% of a cancer cell population over a specified time.

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |

| UMUC3 | Bladder Cancer | 24 | 18.87 | [2] |

| 48 | 9.77 | [2] | ||

| 72 | 6.75 | [2] | ||

| 96 | 5.40 | [2] | ||

| HL-60 | Human Leukemia | 24 | ~6.15 | [12] |

| MCF-7 | Breast Cancer | 72 | 1.0 | [11] |

| Hs578T | Breast Cancer | 72 | 4.0 | [11] |

| HGT-1 | Gastric Cancer | 24-72 | 5 - 20 (approx.) | [13] |

| SNU-1 | Gastric Cancer | 24-72 | 5 - 20 (approx.) | [13] |

| NCI-N87 | Gastric Cancer | 24-72 | 2.5 - 10 (approx.) | [13] |

Note: IC50 values can vary based on experimental conditions, such as cell density and assay type.

Detailed Experimental Protocols

The following sections describe the standard methodologies used to investigate the pro-apoptotic effects of this compound.

Cell Viability and Proliferation Assay (CCK-8/MTT)

-

Purpose: To quantify the dose- and time-dependent cytotoxic effects of GLA on cancer cells and determine the IC50 value.

-

Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: Cells are treated with a range of concentrations of GLA (and a vehicle control, e.g., DMSO) for various time points (e.g., 24, 48, 72 hours).

-

Reagent Incubation: After treatment, a reagent like Cell Counting Kit-8 (CCK-8) or MTT is added to each well. Viable cells metabolize the reagent, producing a colored formazan product.

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at the appropriate wavelength.

-

Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is determined by plotting viability against the log of GLA concentration and fitting the data to a dose-response curve.[1][9]

-

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

-

Purpose: To distinguish and quantify viable, early apoptotic, late apoptotic, and necrotic cells following GLA treatment.

-

Methodology:

-

Cell Treatment & Harvesting: Cells are treated with GLA for a specified duration. Both adherent and floating cells are collected, as apoptotic cells may detach.[14]

-

Washing: The collected cells are washed with cold Phosphate-Buffered Saline (PBS).

-

Staining: Cells are resuspended in Annexin V binding buffer. Fluorescently-labeled Annexin V (which binds to phosphatidylserine on the surface of apoptotic cells) and Propidium Iodide (PI, a viability dye that enters cells with compromised membranes) are added.[14][15]

-

Incubation: The cell suspension is incubated in the dark at room temperature.

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The resulting data allows for the categorization of cells into four quadrants:

-

Annexin V- / PI- (Live cells)

-

Annexin V+ / PI- (Early apoptotic cells)

-

Annexin V+ / PI+ (Late apoptotic/necrotic cells)

-

Annexin V- / PI+ (Necrotic cells)[14]

-

-

Figure 4: Experimental workflow for apoptosis detection.

Western Blot Analysis

-

Purpose: To detect and quantify the expression levels of specific proteins involved in apoptosis signaling pathways (e.g., Bcl-2, Bax, Cleaved Caspase-3, p-Akt, p-STAT3).

-

Methodology:

-

Protein Extraction: Following treatment with GLA, cells are lysed using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to obtain total protein extracts.

-

Quantification: The concentration of protein in each lysate is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking & Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding. It is then incubated with a primary antibody specific to the target protein, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: A chemiluminescent substrate is added to the membrane, and the signal is captured using an imaging system. The intensity of the bands corresponds to the amount of the target protein.[1][4][9]

-

Conclusion and Future Directions

This compound is a potent natural compound that induces apoptosis in a wide range of tumor cells through the coordinated modulation of multiple key signaling pathways, including PI3K/Akt and STAT3, and the induction of oxidative stress. Its ability to upregulate pro-apoptotic proteins while downregulating survival factors makes it a promising candidate for further investigation in cancer therapy.

Future research should focus on in vivo studies to confirm its anti-tumor efficacy and assess its safety profile in complex biological systems.[1] Additionally, exploring potential synergistic effects of GLA with existing chemotherapeutic agents could lead to the development of more effective combination therapies, potentially overcoming drug resistance and improving patient outcomes.[16]

References

- 1. This compound induces G2/M cell cycle arrest and apoptosis through the PI3K/Akt pathway in human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound induces G2/M cell cycle arrest and apoptosis through the PI3K/Akt pathway in human bladder cancer cells [ijbs.com]

- 3. This compound induces apoptosis in human leukemia HL-60 cells through mitochondria-mediated death pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound induces apoptosis of non-small cell lung carcinoma cells by inhibiting the PI3K/Akt/GSK3β pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Activates FasL and Induces Apoptosis Through Activation of the JNK Pathway in Human Breast Cancer Cells [ouci.dntb.gov.ua]

- 6. This compound-induced oxidative stress inhibits the activation of STAT3 signaling pathway and suppresses osteosarcoma progression in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound suppresses multiple myeloma progression in vitro and in vivo through inhibiting the activation of STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound suppresses inflammatory responses and induces apoptosis in TNF-a-induced human rheumatoid arthritis via modulation of the STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound induces apoptosis and autophagy in tongue squamous cell carcinoma cells by regulating ROS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound induces apoptosis and autophagy in tongue squamous cell carcinoma cells by regulating ROS - ProQuest [proquest.com]

- 11. This compound activates FasL and induces apoptosis through activation of the JNK pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound and B-induced Cell Death is Related to GSH Pertur...: Ingenta Connect [ingentaconnect.com]

- 13. This compound Inhibits the Malignancies of Gastric Cancer Cells by Downregulating MDM2 and RNF6 via MiR-3658 and the SMG1-UPF mRNA Decay Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 16. [Potentiation by Rabdosia rubescens on chemotherapy of advanced esophageal carcinoma] - PubMed [pubmed.ncbi.nlm.nih.gov]

Glaucocalyxin A: A Technical Guide to its Inhibition of the mTOR Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glaucocalyxin A (GLA), a natural ent-kauranoid diterpenoid isolated from Rabdosia japonica, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. Emerging evidence strongly suggests that a key mechanism underpinning its therapeutic potential is the inhibition of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of numerous diseases, most notably cancer. This technical guide provides a comprehensive overview of the current understanding of GLA's inhibitory action on the mTOR signaling cascade, presenting available quantitative data, detailed experimental methodologies, and visual representations of the key molecular interactions and experimental workflows.

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Axis

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that responds to various extracellular stimuli, such as growth factors and nutrients, to promote anabolic processes and cell growth. This compound has been shown to exert its inhibitory effects at the level of the PI3K/Akt axis, which in turn leads to the downregulation of mTOR activity.[1] While the direct binding of GLA to mTOR has not been definitively established in the available literature, its impact on upstream activators like Akt leads to a functional inhibition of the entire mTOR pathway. Molecular docking studies suggest a potential interaction of GLA with PI3K and Akt.[1]

The inhibition of this pathway by GLA has been linked to the induction of apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines, highlighting its potential as a therapeutic agent.[2]

Quantitative Data

The following tables summarize the available quantitative data regarding the effects of this compound on cancer cell lines. It is important to note that direct IC50 values for GLA on mTOR kinase activity are not yet widely reported in the public domain.

Table 1: IC50 Values of this compound on Cancer Cell Viability

| Cell Line | Cancer Type | IC50 (µM) | Assay | Exposure Time (h) | Reference |

| SKOV3 | Ovarian Cancer | 8.735 | CCK-8 | 48 | [3] |

| HGT-1 | Gastric Cancer | ~5-10 | Not Specified | 48 | [4] |

| SNU-1 | Gastric Cancer | ~5-10 | Not Specified | 48 | [4] |

| SNU-6 | Gastric Cancer | ~5-10 | Not Specified | 48 | [4] |

| NCI-N87 | Gastric Cancer | ~5-10 | Not Specified | 48 | [4] |

Table 2: Apoptotic Effects of this compound

| Cell Line | Cancer Type | GLA Concentration (µM) | Apoptotic Cells (%) | Assay | Exposure Time (h) | Reference |

| U87MG | Glioblastoma | 1 | 14.6 (early) | Annexin V/PI | 48 | [5] |

| U87MG | Glioblastoma | 5 | 60.9 (early) | Annexin V/PI | 48 | [5] |

| U87MG | Glioblastoma | 10 | 40.6 (early) | Annexin V/PI | 48 | [5] |

| U87MG | Glioblastoma | 1 | 2.5 (late) | Annexin V/PI | 48 | [5] |

| U87MG | Glioblastoma | 5 | 9.9 (late) | Annexin V/PI | 48 | [5] |

| U87MG | Glioblastoma | 10 | 32.8 (late) | Annexin V/PI | 48 | [5] |

Signaling Pathways and Experimental Workflows

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling cascade.

Caption: GLA is proposed to inhibit the PI3K/Akt axis, leading to mTORC1 inactivation.

Caption: A typical workflow for investigating GLA's effects on the mTOR pathway.

Experimental Protocols

The following are generalized protocols for key experiments used to investigate the effects of this compound on the mTOR signaling pathway. Specific parameters such as antibody concentrations and incubation times should be optimized for the particular cell line and experimental setup.

Cell Viability Assay (CCK-8 or MTT)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

-

Cancer cell line of interest

-

96-well cell culture plates

-

Complete cell culture medium

-

This compound (GLA) stock solution

-

Cell Counting Kit-8 (CCK-8) or MTT reagent

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of GLA in complete medium.

-

Remove the medium from the wells and add 100 µL of the GLA dilutions (including a vehicle control).

-

Incubate the plate for 24, 48, or 72 hours.

-

For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

For MTT: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C. Then, add 100 µL of solubilization solution (e.g., DMSO) and incubate for 15 minutes with shaking.

-

Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Western Blot Analysis of mTOR Pathway Proteins

This technique is used to detect and quantify the levels of total and phosphorylated proteins in the mTOR pathway.

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

This compound (GLA) stock solution

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-mTOR (Ser2448), anti-mTOR, anti-p-Akt (Ser473), anti-Akt, anti-p-p70S6K (Thr389), anti-p70S6K, anti-p-4E-BP1 (Thr37/46), anti-4E-BP1, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of GLA for the desired time.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities using image analysis software and normalize to a loading control (GAPDH or β-actin).

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

This compound (GLA) stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and binding buffer)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with GLA as described for Western blotting.

-

Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells twice with ice-cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1x10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Conclusion and Future Directions

This compound demonstrates clear inhibitory effects on the PI3K/Akt/mTOR signaling pathway, leading to anti-cancer effects such as the induction of apoptosis and cell cycle arrest. The available data, primarily from cell-based assays, strongly support its potential as a therapeutic agent. However, to fully elucidate its mechanism of action and advance its clinical development, further research is required. Specifically, studies focusing on the direct interaction of GLA with mTOR and other kinases in the pathway, using methods such as in vitro kinase assays and binding affinity studies, are needed to determine its precise molecular target and inhibitory constants. Furthermore, comprehensive dose-response studies quantifying the phosphorylation status of all key downstream effectors of mTORC1 and mTORC2 will provide a more complete picture of its signaling impact. As our understanding of the nuanced roles of the mTOR pathway in disease continues to grow, natural compounds like this compound offer a promising avenue for the development of novel and effective targeted therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]

- 4. agilent.com [agilent.com]

- 5. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

Glaucocalyxin A as a Modulator of the NF-κB Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glaucocalyxin A (GLA) is an ent-kauranoid diterpenoid compound primarily isolated from Rabdosia japonica.[1][2] Possessing a range of biological activities, GLA has garnered significant interest for its potent anti-inflammatory, anti-tumor, and anti-oxidant properties.[1][2][3] A critical mechanism underlying its anti-inflammatory effects is the modulation of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[1][4]

NF-κB is a master regulator of the immune response, controlling the transcription of genes involved in inflammation, cell survival, and proliferation.[5] In resting cells, NF-κB dimers (most commonly the p65/p50 heterodimer) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins, with IκBα being a key member.[1][6] Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS) or cytokines like Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated.[5][7] IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This event unmasks the nuclear localization signal on the NF-κB p65 subunit, leading to its phosphorylation, translocation into the nucleus, and binding to κB sites on DNA to initiate the transcription of pro-inflammatory genes, including those for TNF-α, IL-1β, IL-6, and cyclooxygenase-2 (COX-2).[1][4][8]

This technical guide provides an in-depth overview of the molecular mechanisms through which this compound modulates the NF-κB pathway, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Mechanism of Action: Inhibition of IκBα Degradation and p65 Translocation

This compound exerts its inhibitory effect on the NF-κB pathway primarily by preventing the degradation of the IκBα inhibitory protein.[1][8] By stabilizing IκBα, GLA effectively sequesters the NF-κB p65/p50 heterodimer in the cytoplasm, preventing its nuclear translocation and subsequent activation of target genes.

Studies have demonstrated that pre-treatment with GLA significantly inhibits the phosphorylation and degradation of IκBα in various cell types, including microglia and chondrocytes, following stimulation with LPS or IL-1β.[4][8] Consequently, the phosphorylation of the p65 subunit and its accumulation in the nucleus are markedly suppressed.[1][4] This action blocks the transcriptional upregulation of a host of NF-κB-dependent pro-inflammatory mediators.

Caption: NF-κB pathway modulation by this compound (GLA).

Quantitative Data on NF-κB Pathway Modulation

The inhibitory effects of this compound are dose-dependent. The following tables summarize quantitative data from various studies, showcasing GLA's potency in different cellular contexts.

Table 1: Effect of this compound on Pro-inflammatory Mediator Expression

| Cell Type | Stimulus (Concentration) | GLA Conc. (µM) | Target Mediator | % Inhibition / Effect | Reference |

|---|---|---|---|---|---|

| BV-2 Microglia | LPS (100 ng/mL) | 0.1, 0.5 | COX-2 Protein | Significant dose-dependent reduction | [8] |

| BV-2 Microglia | LPS (100 ng/mL) | 0.1, 0.5 | iNOS Protein | Significant dose-dependent reduction | [9] |

| BV-2 Microglia | LPS (100 ng/mL) | 0.1, 0.5 | TNF-α, IL-1β, IL-6 mRNA | Significant dose-dependent reduction | [8] |

| RAW264.7 Macrophages | LPS | Increasing | IL-6, IL-1β, TNF-α | Dose-dependent decrease | [10] |

| Human OA Chondrocytes | IL-1β (10 ng/mL) | 5, 10, 20 | iNOS, COX-2 mRNA & Protein | Significant dose-dependent reduction | [4][11] |

| Human OA Chondrocytes | IL-1β (10 ng/mL) | 5, 10, 20 | TNF-α, IL-6, IL-8 mRNA | Significant dose-dependent reduction | [4] |

| Human OA Chondrocytes | IL-1β (10 ng/mL) | 5, 10, 20 | MMP13 Protein | Significant dose-dependent reduction | [1] |

| ATDC5 Chondrocytes | IL-1β | Increasing | IL-6 Release | Dose-dependent reduction |[1] |

Table 2: Effect of this compound on NF-κB Pathway Proteins

| Cell Type | Stimulus (Concentration) | GLA Conc. (µM) | Target Protein | Effect | Reference |

|---|---|---|---|---|---|

| BV-2 Microglia | LPS (100 ng/mL) | 0.1, 0.5 | IκB-α Degradation | Blocked degradation | [8] |

| Human OA Chondrocytes | IL-1β (10 ng/mL) | 5, 10, 20 | p-p65 | Decreased levels | [4] |

| Human OA Chondrocytes | IL-1β (10 ng/mL) | 5, 10, 20 | p-IκBα | Decreased levels | [4] |

| Human OA Chondrocytes | IL-1β (10 ng/mL) | 5, 10, 20 | p65 Nuclear Accumulation | Suppressed | [4] |

| ATDC5 Chondrocytes | IL-1β | Increasing | p-p65 | Decreased phosphorylation |[1] |

Experimental Protocols

The investigation of this compound's effect on the NF-κB pathway employs a range of standard molecular biology techniques.

Caption: General experimental workflow for studying GLA's effects.

Cell Culture and Treatment

-

Cell Seeding: Plate cells (e.g., primary human chondrocytes, BV-2 microglia) in appropriate culture vessels and medium.[4] Grow to 80-90% confluency.

-

Pre-treatment: Replace the medium with fresh serum-free medium containing desired concentrations of this compound (e.g., 0, 5, 10, 20 µM) or vehicle control (DMSO). Incubate for 1-2 hours.[4][11]

-

Stimulation: Add the pro-inflammatory stimulus (e.g., 10 ng/mL IL-1β or 100 ng/mL LPS) to the culture medium.[4][8]

-

Incubation: Incubate for a period appropriate for the desired endpoint (e.g., 30 minutes for protein phosphorylation, 24 hours for cytokine expression).[4][11]

-

Harvesting: Collect cell culture supernatants for ELISA and lyse the cells to extract total protein or RNA for subsequent analysis.

Western Blot Analysis

This protocol is used to detect changes in protein levels and phosphorylation states (e.g., p-p65, IκBα).

-

Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-50 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature.

-

Gel Electrophoresis: Separate the protein samples on an SDS-PAGE gel (e.g., 10-12% acrylamide).[12]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[13]

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[12][14]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p-p65, anti-IκBα, anti-β-actin) overnight at 4°C with gentle agitation.[4]

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[14]

-

Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[12] Quantify band density using software like ImageJ.

Quantitative Real-Time PCR (qRT-PCR)

This protocol is used to measure changes in the mRNA expression of NF-κB target genes.

-

RNA Extraction: Isolate total RNA from cells using a commercial kit (e.g., RNeasy Mini Kit) or TRIzol reagent according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

-

PCR Amplification: Perform real-time PCR using a qPCR system with a SYBR Green master mix. The reaction mixture should contain cDNA template, SYBR Green mix, and gene-specific forward and reverse primers (e.g., for TNF-α, IL-6, COX-2, and a housekeeping gene like GAPDH).[1]

-

Data Analysis: Analyze the amplification data using the 2^-ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

NF-κB Luciferase Reporter Assay

This assay directly measures the transcriptional activity of NF-κB.

-

Transfection: Co-transfect cells (e.g., HEK293) with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization.[15][16]

-

Treatment: After 24 hours, treat the transfected cells with this compound followed by a stimulus (e.g., TNF-α) as described in the cell treatment protocol.[15]

-

Cell Lysis: Wash cells with PBS and lyse them using the lysis buffer provided in a dual-luciferase assay kit.[16][17]

-

Luminescence Measurement: Add the firefly luciferase substrate to the cell lysate and measure the luminescence using a luminometer. Subsequently, add the Renilla luciferase substrate to quench the firefly signal and measure the Renilla luminescence.[15][18]

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.[15]

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to visualize the binding of NF-κB to its DNA consensus sequence.

-

Nuclear Extract Preparation: Prepare nuclear protein extracts from treated and untreated cells.[19]

-

Probe Labeling: Synthesize and label a double-stranded oligonucleotide probe containing the NF-κB consensus binding site (5'-AGTTGAGGGGACTTTCCCAGGC-3') with a radioactive (e.g., ³²P) or non-radioactive (e.g., biotin, fluorescent dye) label.[20][21]

-

Binding Reaction: Incubate the labeled probe with nuclear extracts (5-10 µg) in a binding buffer containing a non-specific DNA competitor (e.g., poly(dI-dC)) for 20-30 minutes at room temperature.[20]

-

Gel Electrophoresis: Separate the protein-DNA complexes from the free probe on a native (non-denaturing) polyacrylamide gel.[21][22]

-

Detection: Visualize the probe by autoradiography (for ³²P) or appropriate imaging for non-radioactive labels. A "shifted" band indicates the formation of an NF-κB-DNA complex, which should decrease in intensity with GLA treatment.[22]

Conclusion

This compound is a potent inhibitor of the canonical NF-κB signaling pathway. Its primary mechanism involves preventing the degradation of IκBα, thereby blocking the nuclear translocation and transcriptional activity of p65. This leads to a significant, dose-dependent reduction in the expression of key pro-inflammatory genes. The data and protocols presented in this guide provide a comprehensive resource for researchers investigating the anti-inflammatory properties of this compound and for professionals in drug development exploring its therapeutic potential for NF-κB-driven inflammatory diseases.

References

- 1. This compound delays the progression of OA by inhibiting NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound Attenuates IL-1β-Induced Inflammatory Response and Cartilage Degradation in Osteoarthritis Chondrocytes via Inhibiting the Activation of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. karger.com [karger.com]

- 7. youtube.com [youtube.com]

- 8. Regulation of Microglia Activity by Glaucocalyxin-A: Attenuation of Lipopolysaccharide-Stimulated Neuroinflammation through NF-κB and p38 MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]